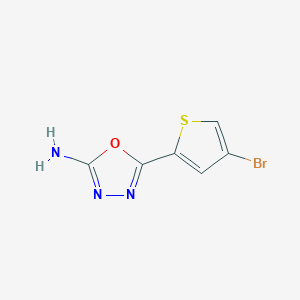
5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine
Descripción general
Descripción
“(4-Bromo-2-thienyl)methanol” is a laboratory chemical . It is used for research and development purposes .
Synthesis Analysis
There is a study that identified some analogous compounds of α-PVT, which had a bromine substitution on the thiophene ring . These compounds were identified in the samples containing α-PVT . The brominated α-PVTs were also found when overbrominated 1-(thiophen-2-yl)pentan-1-one reacted with pyrrolidine . They are suspected to be the by-products of α-PVT synthesis .
Molecular Structure Analysis
The molecular formula of “(4-Bromo-2-thienyl)methanol” is C5H5BrOS . The molecular weight is 193.06 . The SMILES string is OCc1cc(Br)cs1 .
Aplicaciones Científicas De Investigación
Biomonitoring and Dietary Assessment
Studies have focused on biomonitoring and dietary assessment of heterocyclic amines, including 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine. This involves analyzing the presence and concentration of these compounds in human biological samples and linking them to dietary habits. For instance, the presence of carcinogenic heterocyclic amines in the urine of healthy individuals consuming a regular diet has been reported, indicating continual exposure through food. However, these compounds were not detected in patients receiving parenteral alimentation, suggesting that they are not formed endogenously (Ushiyama et al., 1991). Additionally, a descriptive study aimed at characterizing the intake of xenobiotics from food processing, including various heterocyclic amines, highlighted their widespread presence and levels in different dietary sources, emphasizing the need to adjust their intake to recommended levels (Zapico et al., 2022).
Carcinogenicity and Human Exposure
Research has also delved into the carcinogenic potential of heterocyclic amines and their prevalence in human exposure. Investigations show that humans are continuously exposed to mutagenic and carcinogenic heterocyclic amines found in cooked foods and that the levels of exposure to certain heterocyclic amines like PhIP and MeIQx are comparable to other known carcinogens. This continuous exposure is evidenced by the detection of these amines in the urine samples of individuals consuming normal diets (Wakabayashi et al., 1993). Further studies highlight the importance of assessing the levels of these compounds in humans to establish their role in disease etiology (Magagnotti et al., 2000).
Metabolism and Toxicity
Some research has concentrated on understanding the metabolism and potential toxicity of heterocyclic amines. For example, studies have developed methods to analyze and quantify the metabolites of heterocyclic amines in human urine, contributing to the understanding of their metabolism and potential toxic effects in vivo (Stillwell et al., 1999). Other studies have used advanced techniques like accelerator mass spectrometry to study the dosimetry of protein and DNA adduct formation by low doses of heterocyclic amines in humans and rodents, shedding light on the comparative metabolism and potential carcinogenicity of these compounds at low exposure levels (Turteltaub et al., 1999).
Safety And Hazards
“(4-Bromo-2-thienyl)methanol” is considered hazardous . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
5-(4-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3OS/c7-3-1-4(12-2-3)5-9-10-6(8)11-5/h1-2H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEMOACMKHGEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one dihydrochloride](/img/structure/B1520701.png)
![4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1520702.png)

![tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1520704.png)
![Benzoic acid, 4-methyl-, 2-[[[(tetrahydro-2-furanyl)methyl]amino]thioxomethyl]hydrazide](/img/structure/B1520709.png)
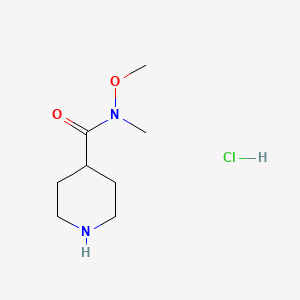
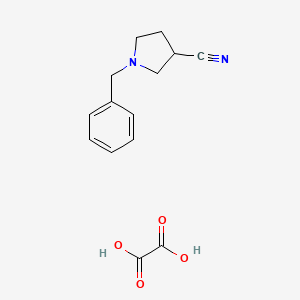
![tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate](/img/structure/B1520714.png)
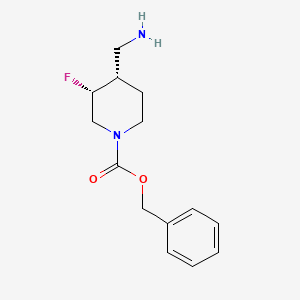
![2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B1520716.png)
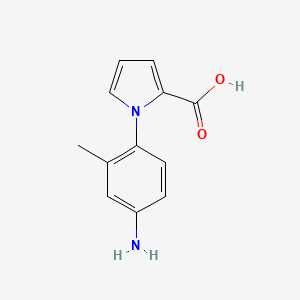
![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1520718.png)
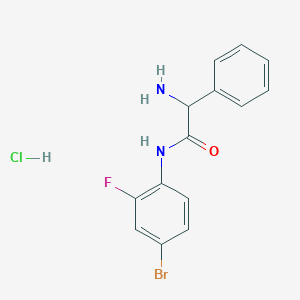
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1520722.png)